molecular formula C18H17NOS B12534654 Cyclopentyl(10H-phenothiazin-10-yl)methanone CAS No. 828266-39-3

Cyclopentyl(10H-phenothiazin-10-yl)methanone

Cat. No.: B12534654
CAS No.: 828266-39-3
M. Wt: 295.4 g/mol
InChI Key: JPXLUBKKYWSLLR-UHFFFAOYSA-N
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Description

Cyclopentyl(10H-phenothiazin-10-yl)methanone is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound features a cyclopentyl group attached to the nitrogen atom of the phenothiazine core, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(10H-phenothiazin-10-yl)methanone typically involves the reaction of phenothiazine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenothiazine core .

Scientific Research Applications

Cyclopentyl(10H-phenothiazin-10-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopentyl(10H-phenothiazin-10-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopentyl(10H-phenothiazin-10-yl)methanone include other phenothiazine derivatives, such as:

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other phenothiazine derivatives .

Properties

CAS No.

828266-39-3

Molecular Formula

C18H17NOS

Molecular Weight

295.4 g/mol

IUPAC Name

cyclopentyl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C18H17NOS/c20-18(13-7-1-2-8-13)19-14-9-3-5-11-16(14)21-17-12-6-4-10-15(17)19/h3-6,9-13H,1-2,7-8H2

InChI Key

JPXLUBKKYWSLLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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